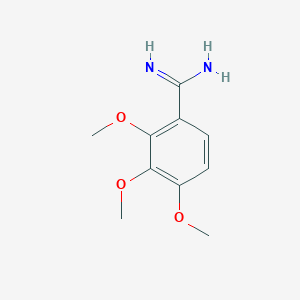

2,3,4-Trimethoxy-benzamidine

CAS No.: 885954-26-7

Cat. No.: VC3840804

Molecular Formula: C10H14N2O3

Molecular Weight: 210.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 885954-26-7 |

|---|---|

| Molecular Formula | C10H14N2O3 |

| Molecular Weight | 210.23 g/mol |

| IUPAC Name | 2,3,4-trimethoxybenzenecarboximidamide |

| Standard InChI | InChI=1S/C10H14N2O3/c1-13-7-5-4-6(10(11)12)8(14-2)9(7)15-3/h4-5H,1-3H3,(H3,11,12) |

| Standard InChI Key | KAVTYRWRZDWABA-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=C(C=C1)C(=N)N)OC)OC |

| Canonical SMILES | COC1=C(C(=C(C=C1)C(=N)N)OC)OC |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2,3,4-Trimethoxy-benzamidine belongs to the benzamidine class, featuring a benzene core substituted with three methoxy (-OCH) groups and an amidine (-C(=NH)NH) functional group. The methoxy groups confer electron-donating effects, influencing the compound’s reactivity and interaction with biological targets. The hydrochloride form introduces a chloride ion, forming a salt that improves crystallinity and dissolution kinetics .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 210.23 g/mol | |

| CAS Number | 885954-26-7 | |

| Hydrochloride Formula | ||

| Hydrochloride Weight | 246.69 g/mol | |

| Purity | ≥98% |

Spectral and Structural Data

The compound’s structure is validated by spectral data, including NMR and mass spectrometry. The InChIKey KAVTYRWRZDWABA-UHFFFAOYSA-N and SMILES COC1=C(C(=C(C=C1)C(=N)N)OC)OC provide unambiguous identifiers for database referencing. X-ray crystallography of related benzamidines reveals planar amidine groups, facilitating hydrogen bonding with biological targets .

Synthesis and Production

Synthetic Pathways

2,3,4-Trimethoxy-benzamidine is synthesized via nitrile intermediate routes. Starting with 2,3,4-trimethoxybenzaldehyde , condensation with hydroxylamine yields the corresponding amidoxime, which is subsequently reduced to the amidine. The hydrochloride form is obtained by treating the free base with hydrochloric acid .

Applications Across Disciplines

Pharmaceutical Development

As a key intermediate, 2,3,4-Trimethoxy-benzamidine is utilized in synthesizing small-molecule inhibitors targeting enzymes like serine proteases . Its methoxy groups enhance membrane permeability, a critical factor in drug bioavailability . For example, polymethoxylated analogs of resveratrol, such as 3,4,5-trimethoxy-benzamidine, exhibit anti-leukemic activity by depleting deoxyribonucleoside triphosphates (dNTPs) in HL-60 cells .

Biochemical Research

The compound’s amidine group acts as a zinc-binding motif, enabling inhibition of metalloproteases . Studies on related benzamidines demonstrate dose-dependent enzyme inhibition, suggesting potential for 2,3,4-Trimethoxy-benzamidine in probing metabolic pathways.

Agricultural Chemistry

In agrochemical formulations, the compound serves as a precursor to herbicides and fungicides. Its methoxy groups reduce soil persistence, addressing environmental toxicity concerns .

Material Science

Research explores its use in polymer cross-linking and metal-organic frameworks (MOFs), where the amidine group coordinates with metal ions to form stable networks.

Biological Activities and Research Findings

Antimicrobial Properties

Benzamidines broadly exhibit antimicrobial activity by disrupting microbial cell membranes. Methoxy substitutions enhance lipophilicity, potentially improving efficacy against Gram-positive pathogens .

Future Research Directions

Pharmacokinetic Optimization

Structural modifications, such as replacing methoxy groups with fluorinated analogs, could enhance metabolic stability and target selectivity .

Enzyme Inhibition Studies

High-throughput screening against protease libraries (e.g., thrombin, trypsin) may identify novel therapeutic applications .

Environmental Impact Assessments

Biodegradation studies are needed to evaluate ecotoxicity in agricultural applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume